Ethanone, (methylimino)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, (methylimino)diphenyl- is a chemical compound with the molecular formula C15H13NO. It is characterized by the presence of a methylimino group attached to a diphenyl ethanone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, (methylimino)diphenyl- typically involves the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields high purity products and is characterized by the use of specific reagents and conditions to ensure the stability of the azomethene double bond (C=N) which is sensitive to hydrolysis in acidic and basic mediums .
Industrial Production Methods: Industrial production methods for Ethanone, (methylimino)diphenyl- are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Ethanone, (methylimino)diphenyl- undergoes various chemical reactions including:
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions where the methylimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in chloroform.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding ketones.
Reduction: Amines.
Substitution: Varied substituted ethanone derivatives.
Scientific Research Applications
Ethanone, (methylimino)diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, (methylimino)diphenyl- involves its interaction with molecular targets through the imine group. This group can form covalent bonds with nucleophiles in biological systems, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
- (E)-1,2-diphenyl-2-(phenylimino)ethanol
- (E)-1,2-diphenyl-2-(p-tolylimino)ethanol
- (E)-2-((4-chlorophenyl)imino)-1,2-diphenylethanol
Uniqueness: Ethanone, (methylimino)diphenyl- is unique due to its specific structural configuration and the presence of the methylimino group which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of Ethanone, (methylimino)diphenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53601-37-9 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methylimino-1,2-diphenylethanone |
InChI |
InChI=1S/C15H13NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
HCIWOCMEIAYNKT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.